4-(chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrochloride

CAS No.: 33188-18-0

Cat. No.: VC2469514

Molecular Formula: C11H12Cl2N2S

Molecular Weight: 275.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33188-18-0 |

|---|---|

| Molecular Formula | C11H12Cl2N2S |

| Molecular Weight | 275.2 g/mol |

| IUPAC Name | 4-(chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C11H11ClN2S.ClH/c1-8-2-4-9(5-3-8)13-11-14-10(6-12)7-15-11;/h2-5,7H,6H2,1H3,(H,13,14);1H |

| Standard InChI Key | JSHQPMPGROKHOC-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)NC2=NC(=CS2)CCl.Cl |

| Canonical SMILES | CC1=CC=C(C=C1)NC2=NC(=CS2)CCl.Cl |

Introduction

Chemical Identity and Structural Characteristics

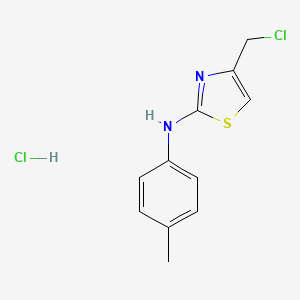

4-(Chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrochloride is an organic compound characterized by its heterocyclic thiazole core. The compound contains both sulfur and nitrogen atoms in its five-membered thiazole ring, contributing to its unique chemical properties and reactivity profile.

Basic Chemical Information

The following table provides essential chemical identifiers and structural information for this compound:

| Property | Value |

|---|---|

| CAS Number | 33188-18-0 |

| Molecular Formula | C11H12Cl2N2S |

| Molecular Weight | 275.2 g/mol |

| IUPAC Name | 4-(chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C11H11ClN2S.ClH/c1-8-2-4-9(5-3-8)13-11-14-10(6-12)7-15-11;/h2-5,7H,6H2,1H3,(H,13,14);1H |

| Standard InChIKey | JSHQPMPGROKHOC-UHFFFAOYSA-N |

| SMILES Notation | CC1=CC=C(C=C1)NC2=NC(=CS2)CCl.Cl |

| PubChem Compound ID | 20847879 |

Structural Features

The compound consists of several key structural elements that define its chemical behavior:

-

A 1,3-thiazole ring as the central heterocyclic core

-

A chloromethyl (-CH2Cl) group at the 4-position of the thiazole ring

-

A 4-methylphenyl (p-tolyl) group connected via an amine (-NH-) linkage at the 2-position of the thiazole

-

A hydrochloride salt form that affects its solubility and stability characteristics

The presence of the chloromethyl group is particularly significant as it serves as a reactive site for numerous chemical transformations, making this compound valuable in organic synthesis applications .

Physical Properties and Characteristics

Appearance and Physical State

Based on similar thiazole derivatives, 4-(chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrochloride likely appears as a crystalline solid at ambient temperature. While specific information on color is limited in available literature, comparable compounds typically present as white to light yellow crystalline solids.

Solubility and Stability

The hydrochloride salt form typically enhances water solubility compared to the free base version of the compound. This salt formation is a common strategy to improve the handling and application of amine-containing compounds in aqueous environments. The N-(4-methylphenyl) substituent influences the compound's solubility profile and interactions with both polar and non-polar solvents .

Due to the reactive chloromethyl group, the compound requires careful storage conditions to maintain stability, preferably in a cool, dry environment protected from moisture and light. The compound's reactivity makes it susceptible to degradation through hydrolysis or oxidation under unsuitable storage conditions.

Applications in Chemical Research

Synthetic Utility

4-(Chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrochloride serves as a valuable intermediate in organic synthesis due to its reactive functional groups. The compound demonstrates particular utility in:

-

Construction of complex molecular structures through alkylation reactions at the chloromethyl position

-

Development of bioactive compounds with potential pharmaceutical applications

-

Proteomics studies, where its reactive groups can be utilized for protein labeling or modification

Chemical Transformations

The reactive chloromethyl group enables various chemical transformations that enhance this compound's utility as a building block:

-

Nucleophilic substitution reactions with diverse nucleophiles (thiols, amines, alcohols)

-

Conversion to other functional groups such as carboxylic acids, esters, or amides

-

Cross-coupling reactions to form carbon-carbon bonds at the chloromethyl position

-

Cyclization reactions to create more complex heterocyclic systems

These transformations make the compound a versatile starting material for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Comparable Compounds and Derivatives

Structural Analogs

Several structural analogs of 4-(chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrochloride have been reported in the literature:

-

4-(CHLOROMETHYL)THIAZOLE HYDROCHLORIDE (CAS: 7709-58-2) - A simpler analog lacking the methylphenyl substituent

-

2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide hydrochloride (CAS: 1049728-22-4) - A related compound with an acetamide linkage instead of a direct amine connection

Comparison of Properties

The following table compares key properties of 4-(chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrochloride with structurally related compounds:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|---|

| 4-(chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrochloride | 33188-18-0 | C11H12Cl2N2S | 275.2 | Primary structure of interest |

| 4-(CHLOROMETHYL)THIAZOLE HYDROCHLORIDE | 7709-58-2 | C4H5Cl2NS | 170.06 | Lacks methylphenyl group |

| 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide hydrochloride | 1049728-22-4 | C13H14Cl2N2OS | 317.23 | Contains acetamide linkage |

These structural variations offer insights into potential structure-activity relationships and how modifications to the core structure might influence chemical reactivity and biological activity .

Future Research Directions

Synthetic Methodology Development

Future research could focus on developing improved synthetic routes to 4-(chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrochloride, potentially including:

-

Green chemistry approaches with reduced environmental impact

-

One-pot synthesis methods to improve efficiency

-

Scale-up procedures for larger-scale production

Biological Activity Screening

Given the general biological potential of thiazole derivatives, comprehensive screening of this compound against various biological targets would be valuable to:

-

Identify potential therapeutic applications

-

Establish structure-activity relationships

Applications in Chemical Biology

The reactive nature of the chloromethyl group suggests potential applications in chemical biology, including:

-

Development of chemical probes for protein labeling

-

Creation of affinity reagents for target identification

-

Design of covalent inhibitors for specific biological targets

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume